2-(4-acetylpiperazin-1-yl)-N'-hydroxyethanimidamide 2-(4-acetylpiperazin-1-yl)-N'-hydroxyethanimidamide
Brand Name: Vulcanchem
CAS No.: 280110-89-6
VCID: VC5372924
InChI: InChI=1S/C8H16N4O2/c1-7(13)12-4-2-11(3-5-12)6-8(9)10-14/h14H,2-6H2,1H3,(H2,9,10)
SMILES: CC(=O)N1CCN(CC1)CC(=NO)N
Molecular Formula: C8H16N4O2
Molecular Weight: 200.242

2-(4-acetylpiperazin-1-yl)-N'-hydroxyethanimidamide

CAS No.: 280110-89-6

Cat. No.: VC5372924

Molecular Formula: C8H16N4O2

Molecular Weight: 200.242

* For research use only. Not for human or veterinary use.

2-(4-acetylpiperazin-1-yl)-N'-hydroxyethanimidamide - 280110-89-6

Specification

CAS No. 280110-89-6
Molecular Formula C8H16N4O2
Molecular Weight 200.242
IUPAC Name 2-(4-acetylpiperazin-1-yl)-N'-hydroxyethanimidamide
Standard InChI InChI=1S/C8H16N4O2/c1-7(13)12-4-2-11(3-5-12)6-8(9)10-14/h14H,2-6H2,1H3,(H2,9,10)
Standard InChI Key IEJDZGDFCZAFEU-UHFFFAOYSA-N
SMILES CC(=O)N1CCN(CC1)CC(=NO)N

Introduction

Structural and Molecular Characteristics

Chemical Identity

  • IUPAC Name: 2-(4-Acetylpiperazin-1-yl)-N'-hydroxyethanimidamide

  • Molecular Formula: C₈H₁₆N₄O₂

  • Molecular Weight: 200.24 g/mol

  • CAS Number: 280110-89-6

  • InChI Key: IEJDZGDFCZAFEU-UHFFFAOYSA-N

Structural Features

The compound consists of:

  • A piperazine ring acetylated at the 4-position.

  • A hydroxyethanimidamide group (-NH-C(=N-OH)-CH₂-) linked to the piperazine.
    This hybrid structure enables interactions with biological targets, particularly enzymes and receptors .

Table 1: Key Structural Properties

PropertyValue
CAS Number280110-89-6
Molecular FormulaC₈H₁₆N₄O₂
Molecular Weight200.24 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Topological Polar SA70.7 Ų

Synthesis and Chemical Reactivity

Purification and Characterization

  • Purification: Recrystallization or column chromatography .

  • Analytical Methods: NMR, Mass Spectrometry (MS), and HPLC for purity validation .

Compound ClassTargetIC₅₀ / MIC
Pleuromutilin DerivativesMRSA0.125–0.5 μg/mL
TRK Kinase InhibitorsTRKA/B/C0.7–10.5 nM
Quinazolinone DerivativesEGFR<1 μM

Physicochemical Properties

Physical State and Solubility

  • Appearance: White to off-white powder .

  • Solubility: Likely soluble in polar solvents (DMSO, ethanol) due to hydrogen-bonding groups.

  • Storage: Stable at room temperature in sealed containers .

Stability and Reactivity

  • Hydrolysis Sensitivity: The acetyl group may hydrolyze under acidic/basic conditions.

  • Light Sensitivity: No data available; standard light-sensitive handling recommended.

SupplierPurityPrice (250 mg)
CymitQuimica >98%453.00 €
American Elements >95%Request quote

Research Applications

  • Medicinal Chemistry: Used to synthesize kinase inhibitors and antimicrobial agents .

  • Chemical Biology: Serves as a scaffold for probing enzyme active sites .

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